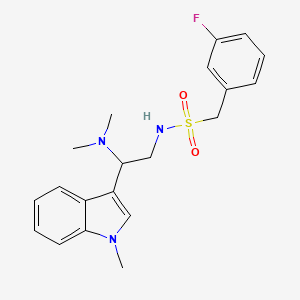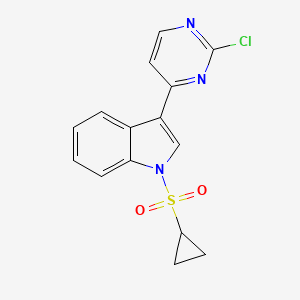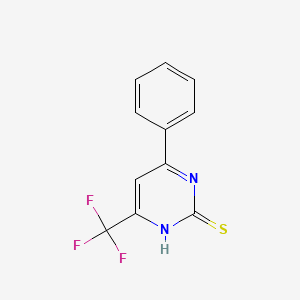
4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol” is a heteroaromatic thioamide . It has a molecular formula of C11H7F3N2S and a molecular weight of 256.25 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with a phenyl group at the 4th position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point of 164-166 °C .科学的研究の応用
Nonlinear Optical Properties
A significant area of application for thiopyrimidine derivatives, including 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol, is in the field of nonlinear optics (NLO). These compounds have been shown to exhibit considerable NLO character, making them promising candidates for optoelectronic applications. The study by Hussain et al. (2020) on thiopyrimidine derivatives demonstrated their potential in NLO fields through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, highlighting their suitability for high-tech optoelectronic applications (Hussain et al., 2020).
Synthesis and Characterization of Novel Compounds
Research by Liu (2013) on the synthesis of novel imidazo[1,2-a]pyrimidine compounds involved the use of 6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine(2), showcasing the compound's role in the development of new chemical entities. These synthesized compounds were characterized by various spectroscopic techniques, indicating the versatility of this compound in synthesizing complex molecules with potential for further biological and chemical investigation (Liu, 2013).
Antimicrobial and Biological Activities
The compound and its derivatives have also been explored for antimicrobial properties. A study on the synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to this compound, found that some of these compounds exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).
Herbicidal Applications
Additionally, derivatives of this compound have been studied for their use as novel herbicides. Nezu et al. (1996) synthesized and evaluated the herbicidal activity of dimethoxyphenoxyphenoxypyrimidines and analogues, demonstrating the potential agricultural applications of these compounds in controlling weed growth while maintaining crop safety (Nezu et al., 1996).
将来の方向性
作用機序
Target of Action
It is known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the cell.
Mode of Action
It is a heteroaromatic thioamide , a class of compounds known to interact with various biological targets
Biochemical Pathways
As a heteroaromatic thioamide , it may influence pathways involving thioamides or related compounds.
Result of Action
Compounds containing a trifluoromethyl group at the 6-position, such as this one, have been found to exhibit high fungicidal activity .
特性
IUPAC Name |
4-phenyl-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCCJONRXYSWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811957.png)

![Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2811960.png)
![N-(3,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2811961.png)
![6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2811964.png)

![ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2811967.png)
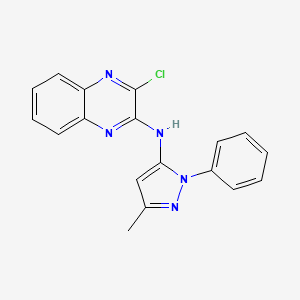
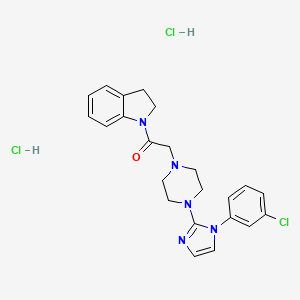
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2811973.png)
![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2811978.png)
